

Application Notes & Protocols: Inhalable 113-N16B LNP Formulation for Pulmonary Therapy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Messenger RNA (mRNA) therapeutics delivered via lipid nanoparticles (LNPs) have revolutionized modern medicine. For pulmonary diseases, direct delivery to the lungs via inhalation offers the potential for high local drug concentration and reduced systemic side effects. The ionizable cationic lipid **113-N16B** has been identified as a potent component of LNPs that selectively deliver mRNA to various lung cells, including endothelial cells, macrophages, and epithelial cells, following systemic administration.[1]

These application notes provide a comprehensive, albeit adapted, protocol for the formulation, characterization, and preclinical evaluation of an inhalable **113-N16B** LNP formulation. As direct research on the nebulization of **113-N16B** LNPs is not yet widely published, this guide synthesizes data on **113-N16B** LNP composition with established methodologies for creating stable, aerosolized LNPs for pulmonary delivery.[2][3][4][5]

Data Presentation: LNP Formulation and Characterization

Table 1: Proposed Molar Composition for 113-N16B LNPs



This formulation is based on molar ratios reported for similar lung-targeting "N-series" and other common LNP formulations.[6][7][8] Optimization may be required for stability during nebulization.

Component	Proposed Molar Ratio (%)	Function	
113-N16B (Ionizable Lipid)	50	Encapsulates mRNA and facilitates endosomal escape. [1]	
DSPC (Helper Lipid)	10	Provides structural integrity to the nanoparticle.	
Cholesterol	38.5	Enhances LNP stability and promotes membrane fusion.	
DMG-PEG2000 (PEGylated Lipid)	1.5	Controls particle size and reduces aggregation.	

Table 2: Key Quality Attributes for Inhalable LNPs

The following parameters are critical for ensuring the efficacy and safety of an inhalable LNP formulation. Values are typical targets.



Parameter	Pre-Nebulization Target	Post-Nebulization Target	Analytical Method
Particle Size (Z-average)	80 - 120 nm	< 10% change from pre-nebulization	Dynamic Light Scattering (DLS)[9] [10]
Polydispersity Index (PDI)	< 0.15	< 0.2	Dynamic Light Scattering (DLS)[9] [10]
mRNA Encapsulation Efficiency	> 90%	> 80%	Quant-iT RiboGreen Assay[9]
Zeta Potential	Near-neutral at pH 7.4	Not applicable	DLS with Zeta Potential Measurement[10]
Aerosol Droplet Size (MMAD)	Not applicable	1 - 5 μm	Cascade Impaction / Laser Diffraction

Experimental Protocols

Protocol 1: 113-N16B LNP-mRNA Formulation via Microfluidic Mixing

This protocol details the synthesis of **113-N16B** LNPs using a microfluidic device, which allows for controlled and reproducible nanoparticle formation.[11][12][13]

Materials:

- 113-N16B ionizable lipid
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
- mRNA encoding the protein of interest



- Ethanol (100%, molecular biology grade)
- Citrate buffer (100 mM, pH 4.0)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis cassettes (10 kDa MWCO)

Procedure:

- Prepare Lipid Stock Solution: Dissolve 113-N16B, DSPC, cholesterol, and DMG-PEG2000 in 100% ethanol to achieve the molar ratios specified in Table 1. The final lipid concentration should be between 10-25 mM.
- Prepare mRNA Solution: Dilute the mRNA in 100 mM citrate buffer (pH 4.0) to a desired concentration (e.g., 0.2 mg/mL).
- Microfluidic Mixing:
 - Set up the microfluidic device according to the manufacturer's instructions.
 - Load the lipid-ethanol solution into the organic phase inlet.
 - Load the mRNA-citrate buffer solution into the aqueous phase inlet.
 - Set the flow rate ratio of the aqueous to organic phase at 3:1.
 - Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.
- Dialysis:
 - Collect the LNP solution from the outlet.
 - Transfer the LNP solution to a pre-soaked dialysis cassette.



- Dialyze against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with one buffer exchange,
 to remove ethanol and non-encapsulated mRNA.
- Sterilization and Storage:
 - Recover the dialyzed LNP solution.
 - Sterile-filter the solution through a 0.22 μm syringe filter.
 - Store the final 113-N16B LNP-mRNA formulation at 4°C.

Protocol 2: Preparation of LNPs for Nebulization

To ensure stability during aerosolization, the LNP buffer may need to be exchanged, and excipients added.[2][3]

Materials:

- 113-N16B LNP-mRNA formulation in PBS (from Protocol 1)
- Sodium Acetate buffer (e.g., 50 mM, pH 5.5) or other suitable nebulization buffer
- Trehalose or Mannitol (as cryo/lyoprotectant)
- Vibrating mesh nebulizer (e.g., Aerogen)

Procedure:

- Buffer Exchange (Optional but Recommended):
 - Dialyze the LNP-mRNA solution against the chosen nebulization buffer (e.g., Sodium Acetate, pH 5.5) overnight at 4°C. This lower pH can increase LNP surface charge and stability during nebulization.[2]
- Add Excipient:
 - Just prior to nebulization, add a sterile solution of trehalose or mannitol to the LNP formulation to a final concentration of 5-10% (w/v). These sugars help protect the LNPs from shear stress.[5]



- · Nebulization:
 - Load the prepared LNP solution into the reservoir of a vibrating mesh nebulizer.
 - Operate the nebulizer according to the manufacturer's instructions to generate an aerosol.
 - Collect the aerosolized droplets for characterization or for immediate in vivo administration.

Protocol 3: Characterization of LNPs (Pre- and Post-Nebulization)

Procedure:

- Size and Polydispersity Index (PDI):
 - Dilute a small aliquot of the LNP solution in PBS.
 - Measure the Z-average diameter and PDI using a Dynamic Light Scattering (DLS) instrument.[10]
 - Perform this measurement on samples before and after the nebulization step.
- mRNA Encapsulation Efficiency (EE):
 - Use a fluorescent dye assay such as Quant-iT RiboGreen.
 - Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).
 - The EE is calculated as: EE (%) = ((Total RNA Free RNA) / Total RNA) * 100.
 - Perform this measurement on samples before and after the nebulization step to assess mRNA leakage.

Protocol 4: In Vivo Evaluation via Intratracheal Administration in Mice

Methodological & Application



This protocol describes the direct delivery of the aerosolized LNP formulation to the lungs of mice.[14][15][16][17]

Materials:

- Nebulized 113-N16B LNP-mRNA formulation
- 6-8 week old mice (e.g., C57BL/6 or BALB/c)
- Anesthesia (e.g., isoflurane)
- Micro-sprayer aerosolizer device

Procedure:

- Anesthetize the Mouse: Place the mouse in an induction chamber with isoflurane until it is fully anesthetized.
- Positioning: Place the mouse in a supine position on a heated surgical board.
- Intubation: Gently pull the tongue to the side and visualize the trachea. Carefully insert the micro-sprayer device into the trachea.
- Administration: Administer a defined volume (e.g., 40-50 μL) of the nebulized LNP solution as a fine mist directly into the lungs.[16]
- Recovery: Monitor the mouse until it recovers from anesthesia.
- Evaluation: At predetermined time points (e.g., 6, 24, 48 hours) post-administration, mice can be euthanized.
 - For reporter gene expression (e.g., Luciferase), lungs can be harvested for bioluminescence imaging.
 - For therapeutic protein expression, lung tissue can be homogenized for ELISA or Western blot analysis.



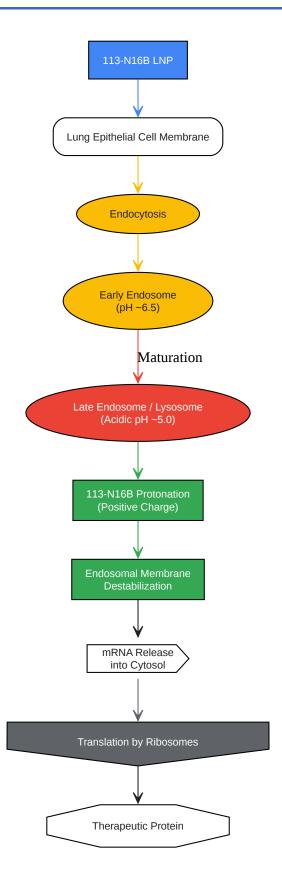
 For biodistribution studies, various organs can be harvested to quantify mRNA or protein levels.

Mandatory Visualizations

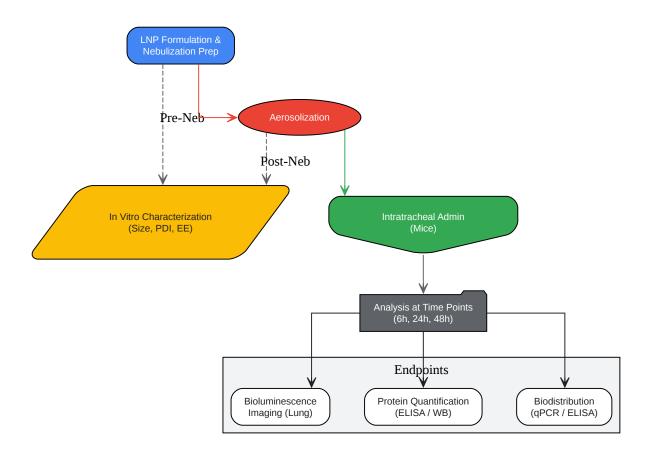












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